2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 2,5-dichlorobenzamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The thiadiazole moiety is further substituted with a 2-oxoethyl group bearing a 3,4-dihydroquinoline fragment.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S2/c21-13-7-8-15(22)14(10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGGXISFTKPKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with chlorinating agents.
Introduction of the Quinoline Moiety: This step involves the reaction of the thiadiazole intermediate with a quinoline derivative under specific conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with 2,5-dichlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated benzamide part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing quinoline and thiadiazole have shown promising results against various cancer cell lines. A study evaluating related compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting that the target compound may also possess similar activities .
Inhibition of Acetylcholinesterase
Compounds featuring the quinoline core are often investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The mechanism involves enhancing acetylcholine levels by inhibiting its breakdown, thereby improving cognitive function. Research has shown that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase, which could be applicable to the target compound .
Antimicrobial Properties
The thiazole component in the target compound is known for its antimicrobial properties. A study on thiazole derivatives indicated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) and various drug-resistant fungal strains. The ability of similar compounds to disrupt microbial cell walls or inhibit essential metabolic pathways suggests that the target compound might also exhibit broad-spectrum antimicrobial activity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Quinoline Derivatives | Showed significant anticancer activity with IC50 values <10 μg/mL | Suggests potential for developing new anticancer agents |
| Thiazole Antimicrobial Research | Effective against MRSA and resistant fungal strains | Highlights potential for new antimicrobial therapies |
| Acetylcholinesterase Inhibition Studies | Compounds exhibited strong inhibition with IC50 values <5 μM | Indicates potential for Alzheimer's disease treatment |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and quinoline moiety may play crucial roles in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Substituent Effects: The 2,5-dichloro substitution on the benzamide (target compound) may confer distinct steric and electronic properties compared to 2,4-dichloro () or 2,4-difluoro () derivatives. Chlorine’s electronegativity and size could enhance binding to hydrophobic enzyme pockets .
- Synthesis: The target compound’s synthesis likely involves sequential steps: (1) thiol coupling to attach the dihydroquinoline-oxoethyl group to the thiadiazole ring, and (2) amide bond formation with 2,5-dichlorobenzoyl chloride. This contrasts with ’s dehydrosulfurization approach and ’s direct amide coupling .
Table 2: Comparative Bioactivity and Physical Data
Key Findings :
- The PFOR enzyme inhibition by ’s thiazole derivative highlights the importance of the heterocyclic core in targeting anaerobic pathogens .
- Melting points for thiadiazole derivatives (e.g., 503–514 K in –3) suggest high thermal stability, a trait advantageous for pharmaceutical formulation .
Biological Activity
The compound 2,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichloro substitution : Enhances lipophilicity and reactivity.
- Thiadiazole moiety : Known for its diverse biological activities.
- Dihydroquinoline structure : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₂S |
| Molecular Weight | 396.36 g/mol |
| CAS Number | 2299244-05-4 |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of dichloro groups is particularly noted for enhancing the activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective antimicrobial activity, with some derivatives showing MIC values as low as 2 µg/mL against resistant strains .
- The introduction of halogen substituents has been linked to improved interaction with microbial targets, suggesting a multi-target mechanism of action .
Cytotoxic Activity
The compound's potential cytotoxic effects have been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Case Studies:
- Breast Cancer Cells : The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant inhibition of cell proliferation.
- Lung Cancer Cells : Similar trends were observed, suggesting that the compound may disrupt cellular mechanisms critical for tumor growth .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships:
- Electrophilicity Enhancement : The dichloro substitutions increase the electrophilicity of the molecule, facilitating interactions with nucleophilic sites in microbial cells and cancer cells .
- Inhibition of Key Enzymes : Compounds with similar scaffolds have been shown to inhibit enzymes involved in critical metabolic pathways within pathogens and cancer cells .
Comparative Analysis
To further illustrate the biological activity of this compound compared to other similar compounds, a comparative analysis is presented below.
Table 2: Comparative Biological Activity
| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2,5-Dichloro-N-(5-((2-(3,4-dihydroquinolin... | 2 | 10 | Antimicrobial/Cytotoxic |
| Compound A (Similar Structure) | 4 | 15 | Antimicrobial |
| Compound B (Thiadiazole Derivative) | 8 | 20 | Cytotoxic |
Q & A
Q. Key SAR Insights :
- Thiadiazole substitution : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increase cytotoxicity by enhancing DNA intercalation .
- Dihydroquinoline modification : Methyl or methoxy groups on the quinoline ring improve topoisomerase inhibition (see for analogous compounds).
- Thioether flexibility : Replacing the thioether with sulfoxide reduces activity, suggesting rigidity is critical .
Methodology : Synthesize derivatives with systematic substitutions and screen against cancer cell lines (e.g., MTT assay). Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II or PARP .
Advanced: How can contradictory data on synthetic yield vs. biological activity be resolved?
Case Example : High-yield syntheses (>90%) may produce less active compounds due to trace solvents (e.g., DMF) inhibiting target proteins.
Q. Resolution Strategies :
- Purity validation : Use mass spectrometry to detect residual solvents or byproducts .
- Biological assay controls : Include solvent-only controls in cytotoxicity assays.
- Crystallography : Compare active vs. inactive batches for conformational differences (e.g., highlights hydrogen bonding variations affecting activity) .
Advanced: What computational methods are effective for predicting off-target interactions?
Q. Approaches :
- Molecular dynamics (MD) simulations : Simulate compound behavior in lipid bilayers to assess membrane penetration .
- Pharmacophore modeling : Identify essential motifs (e.g., thiadiazole-Cl, dihydroquinoline-N) using tools like Schrödinger’s Phase .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for metabolite formation .
Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) binding assays .
Basic: What in vitro assays are suitable for initial biological screening?
Q. Recommended Assays :
- Anticancer : MTT assay on HeLa, MCF-7, and A549 cells (IC₅₀ determination) .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values) .
- Enzyme inhibition : Fluorescence-based assays for PARP or kinase activity .
Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for anticancer assays) and use ANOVA for statistical significance .
Advanced: How can reaction scalability be improved without compromising yield?
Q. Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) for steps like thiadiazole cyclization (see for analogous protocols) .
- Flow chemistry : Continuous processing for thioether coupling minimizes intermediate degradation .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer scaling .
Advanced: What analytical techniques resolve discrepancies in spectral data interpretation?
Case Example : Overlapping NMR peaks for thiadiazole and quinoline protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
